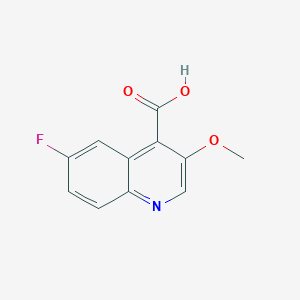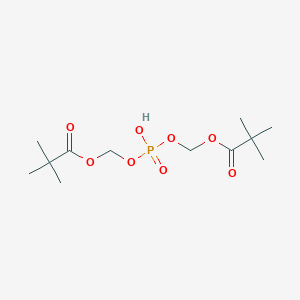
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as piperidine or acetic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis with high-yielding reactions. The process might include the use of high-performance liquid chromatography (HPLC) for the purification of intermediates and final products to ensure the desired optical purity .
化学反应分析
Types of Reactions
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and benzamides, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of chiral molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
相似化合物的比较
Similar Compounds
Benzoxazepin oxazolidinone: Known for its activity against hyperproliferative disorders such as cancer.
2-Amino-1-butanol derivatives: Used as intermediates in the synthesis of various drugs.
Uniqueness
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is unique due to its specific chiral configuration and the presence of both oxazolidinone and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
| 572923-16-1 | |
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1 |
InChI 键 |
ZAFZFTUFRNRSBK-LBPRGKRZSA-N |
手性 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)

![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)

![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)

